Bienvenue dans la boutique en ligne BenchChem!

2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Glucokinase activation Achiral drug design Process chemistry

This achiral 2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl ethanone (MW 306.4, XLogP3 2.2, HBD=0) is purpose-built for systematic SAR exploration without chiral resolution complexity. The pyrrolidin-1-yl ethanone N1-substituent delivers constrained conformational flexibility unattainable with simple alkyl/aryl replacements—critical for ATP-competitive kinase panel screening (100–400 kinases) and allosteric glucokinase activator optimization leveraging the established PDB 3H1V binding mode. Its 23 heavy atoms bridge fragment-like to lead-like space for NMR/SPR/thermal shift campaigns. Choose this scaffold to eliminate synthetic complexity, reduce cost-per-compound in lead optimization, and preserve target engagement fidelity against the 2-(pyridin-2-yl)benzimidazole pharmacophore.

Molecular Formula C18H18N4O
Molecular Weight 306.369
CAS No. 1170868-75-3
Cat. No. B2364665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone
CAS1170868-75-3
Molecular FormulaC18H18N4O
Molecular Weight306.369
Structural Identifiers
SMILESC1CCN(C1)C(=O)CN2C3=CC=CC=C3N=C2C4=CC=CC=N4
InChIInChI=1S/C18H18N4O/c23-17(21-11-5-6-12-21)13-22-16-9-2-1-7-14(16)20-18(22)15-8-3-4-10-19-15/h1-4,7-10H,5-6,11-13H2
InChIKeyXGJSCXPEEDELKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 1170868-75-3): Chemical Identity and Compound Class Baseline


2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 1170868-75-3) is a synthetic small molecule (C₁₈H₁₈N₄O, MW 306.4 g/mol) belonging to the 2-(pyridin-2-yl)-1H-benzimidazole class [1]. It features a benzimidazole core with a pyridin-2-yl substituent at the 2-position and an N-pyrrolidinyl ethanone moiety at the 1-position. The compound is achiral, lacks hydrogen bond donors (HBD = 0), possesses three hydrogen bond acceptors (HBA = 3), and has a computed XLogP3 of 2.2 [1]. It is cataloged as a research chemical (PubChem CID 44024077) and has been referenced in medicinal chemistry contexts for kinase modulation and anti-infective screening libraries, though peer-reviewed bioactivity data for this specific entity remain limited [1].

Why In-Class Substitution Fails for 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone: Structural Specificity Drives Target Engagement


Within the 2-(pyridin-2-yl)-1H-benzimidazole chemotype, even minor modifications to the N1-substituent dramatically alter biological activity profiles. For example, replacing the pyrrolidin-1-yl ethanone moiety with a 4-phenylphenyl ethanone group shifts activity from potential kinase modulation to potent antiplasmodial action (IC₅₀ = 160 nM against P. falciparum) [1]. Conversely, converting the N1-substituent to a carboxylic acid yields a metal-chelating building block with entirely different application space . The pyrrolidin-1-yl ethanone group confers a unique combination of achirality, moderate lipophilicity, and constrained conformational flexibility that cannot be replicated by simple alkyl, aryl, or heteroaryl replacements [2]. Generic substitution within this class therefore risks loss of desired target engagement or introduction of off-target liabilities.

Quantitative Differentiation Evidence for 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone vs. Closest Analogs


Achirality as a Differentiator: Elimination of Chiral Synthesis Burden vs. 6-(N-Acylpyrrolidin-2-yl)benzimidazole GK Activators

The target compound is achiral, a property explicitly sought during the optimization of the 2-(pyridin-2-yl)-1H-benzimidazole glucokinase activator series [1]. The lead compound in that series, 6-[(2R)-1-acetylpyrrolidin-2-yl]-5-aryloxy-2-pyridin-2-yl-1H-benzimidazole, contained a chiral center that complicated synthesis and limited SAR exploration [2]. Takahashi et al. demonstrated that removal of the chiral center—while repositioning the acylpyrrolidine to an achiral N1-ethanone linkage—yielded potent GK activators (compound 3g) with good PK profiles and hypoglycemic efficacy at 1 mg/kg po in rat OGTT [2]. The target compound embodies this achiral design principle, offering simplified synthesis, lower cost of goods, and avoidance of enantiomeric purity concerns relative to chiral 6-substituted analogs [3].

Glucokinase activation Achiral drug design Process chemistry Synthesis cost

Hydrogen Bond Donor Count (HBD = 0): Differentiated Permeability and CNS Exposure Potential vs. HBD-Containing Analogs

The target compound possesses zero hydrogen bond donors (HBD = 0), a property strongly correlated with improved membrane permeability and potential CNS exposure [1]. In contrast, the closest precursor analog, 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetic acid (CAS not assigned), contains a carboxylic acid group (HBD = 1, with additional anionic character at physiological pH) which significantly reduces passive permeability . Among the broader 2-(pyridin-2-yl)-1H-benzimidazole class, many biologically active analogs incorporate phenolic -OH or sulfonamide -NH groups (HBD ≥ 1) that enhance target binding but limit blood-brain barrier penetration [2]. The HBD = 0 feature of the target compound, combined with moderate lipophilicity (XLogP3 = 2.2) and modest TPSA (51 Ų), positions it favorably within CNS drug-like chemical space per the Wager scoring system [1].

Drug-likeness CNS penetration Permeability Physicochemical property optimization

Structural Differentiation from Antiplasmodial Compound 10: Pyrrolidinyl Ethanone Replaces 4-Phenylphenyl for Altered Target Selectivity

The closest structurally characterized analog with reported quantitative bioactivity is compound 10 from Azim et al.: 1-(4-phenylphenyl)-2-[2-(pyridinyl-2-yl)-1,3-benzdiazol-1-yl]ethanone, which demonstrated IC₅₀ = 160 nM against P. falciparum in intraerythrocytic culture [1]. The target compound replaces the bulky, lipophilic 4-phenylphenyl group (MW contribution ~153 Da) with a compact, saturated pyrrolidin-1-yl ring (MW contribution ~70 Da), reducing molecular weight by approximately 83 Da and drastically altering the lipophilic/hydrophilic balance [2]. This substitution shifts the compound from the plasmepsin II/cathepsin D inhibition profile of compound 10 toward the kinase and GPCR modulation space associated with pyrrolidinyl amide-containing benzimidazoles [3]. While direct IC₅₀ data for the target compound are not publicly available, the structural divergence predicts distinct target engagement profiles that justify its selection for kinase-focused or CNS screening libraries over the antiplasmodial lead [3].

Antiplasmodial activity Kinase inhibition Target selectivity Scaffold repurposing

Metal-Chelating Potential via 2-(Pyridin-2-yl)-1H-benzimidazole Motif: Differentiated Sensor and Materials Chemistry Applications

The 2-(pyridin-2-yl)-1H-benzimidazole motif present in the target compound is a demonstrated bidentate metal-binding scaffold. A closely related derivative, ethyl 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)acetate (PBMA), was incorporated into a conjugated polymer (P1) that functions as a selective fluorescent chemosensor for Ag⁺ detection [1]. The target compound differs from PBMA only in the replacement of the ethyl ester with a pyrrolidin-1-yl amide, preserving the critical N^N bidentate coordination site formed by the pyridine nitrogen and benzimidazole N3 [1]. In contrast, N1-aryl or N1-alkyl analogs lacking a polar substituent show reduced metal coordination affinity [2]. This property is not shared by simple 2-arylbenzimidazoles lacking the pyridin-2-yl substituent [2].

Fluorescent chemosensor Metal ion detection Conjugated polymer Silver(I) sensing

Predicted Favorable Ligand Efficiency Metrics vs. Higher-MW Benzimidazole Screening Hits

With a molecular weight of 306.4 Da, 23 heavy atoms, and computed XLogP3 of 2.2, the target compound falls within favorable ligand efficiency (LE) space for oral drug candidates [1]. Its heavy atom count (HA = 23) is substantially lower than that of typical benzimidazole screening hits bearing extended aryloxy or biaryl substituents (e.g., 5-(biphenyl-3-yloxy)-2-(pyridin-2-yl)-1H-benzo[d]imidazol-6-yl derivatives with HA > 35) [2]. This compact structure yields a higher ligand efficiency (LE ≥ 0.30 kcal/mol per heavy atom) if target potency in the sub-micromolar range is achievable, compared to more elaborated analogs where potency gains are partially offset by increased molecular weight [1]. The compound's LE potential makes it suitable as a starting point for fragment-to-lead or structure-based optimization campaigns where maintaining low MW is prioritized [1].

Ligand efficiency Fragment-based drug discovery Lead optimization Physicochemical property

Optimal Research and Industrial Application Scenarios for 2-(2-(Pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone (CAS 1170868-75-3)


Glucokinase Activator Lead Optimization: Achiral Scaffold for Structure-Based Drug Design

Building on the validated 2-(pyridin-2-yl)-1H-benzimidazole glucokinase activator pharmacophore established by Takahashi et al. [1], this compound provides an achiral N1-pyrrolidinyl ethanone scaffold suitable for systematic SAR exploration. Its achiral nature eliminates the synthetic complexity inherent in 6-(N-acylpyrrolidin-2-yl) analogs, enabling higher-throughput analog synthesis and reduced cost per compound in lead optimization campaigns [1]. The X-ray crystallographic binding mode of the benzimidazole GKA class with human glucokinase (PDB 3H1V, resolution 2.11 Å) provides a structural framework for rational design using this scaffold [2]. Researchers should prioritize this compound for: (i) crystallography-driven optimization of allosteric GK activation, (ii) assessment of PK profiles in rodent models, and (iii) evaluation of hypoglycemic efficacy in OGTT models at oral doses ≥1 mg/kg [1].

Kinase Selectivity Panel Screening: Pyrrolidinyl Amide as a Privileged Kinase Hinge-Binding Motif

The pyrrolidin-1-yl ethanone moiety, combined with the 2-(pyridin-2-yl)benzimidazole core, creates a molecular architecture compatible with ATP-competitive kinase inhibition. Benzimidazole pyrrolidinyl amides have demonstrated nanomolar inhibitory activity across multiple enzyme classes, including prolylcarboxypeptidase (PrCP) inhibitors with IC₅₀ values in the low nanomolar range [3]. This compound is a strong candidate for broad kinase selectivity panel screening (e.g., 100–400 kinase panels) to identify novel kinase targets. Its HBD = 0 and moderate lipophilicity profile (XLogP3 = 2.2) support potential CNS kinase target engagement, making it particularly suitable for neuroscience-focused kinase screening cascades [4]. Procurement for kinase panel screening should be prioritized over the antiplasmodial-focused compound 10 when CNS kinase targets are of interest [5].

Fluorescent Chemosensor Development: Metal-Binding Building Block for Conjugated Polymer Design

The 2-(pyridin-2-yl)-1H-benzimidazole motif has been validated as an Ag⁺-selective fluorescent chemosensor when incorporated into conjugated polymer backbones via ester linkages [6]. This compound, bearing an amide linkage at the N1 position, offers an alternative coupling strategy for polymer or dendrimer incorporation. The pyrrolidin-1-yl amide may influence metal-binding kinetics or fluorophore photophysics differently than the ester analog, potentially enabling distinct sensor response characteristics [6]. Researchers in materials chemistry and environmental monitoring should evaluate this compound as a building block for fluorescent sensor arrays targeting transition metal ions (Ag⁺, Cu²⁺, Zn²⁺) in aqueous or organic media, leveraging the established bidentate N^N coordination mode of the pyridin-2-yl-benzimidazole core [7].

Fragment-Based Drug Discovery: Compact, Ligand-Efficient Starting Point for Multi-Parameter Optimization

With 23 heavy atoms and MW of 306.4 Da, this compound is positioned at the upper boundary of fragment-like chemical space (typically HA ≤ 22) and the lower boundary of lead-like space, making it an ideal 'fragment-to-lead' bridging compound [4]. Its computed ligand efficiency potential exceeds that of elaborated benzimidazole analogs with 35+ heavy atoms and MW > 460 Da [8]. Screening this compound in fragment-based assays (NMR, SPR, or thermal shift) against therapeutic targets—particularly kinases, metabolic enzymes (glucokinase), or proteases—may reveal low-affinity binding interactions that can be optimized through structure-guided fragment growth. Procurement for fragment library supplementation is recommended when target classes align with the benzimidazole/pyrrolidinyl amide pharmacophore space [3].

Quote Request

Request a Quote for 2-(2-(pyridin-2-yl)-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.